molecular formula C21H20N2O4S B5173628 (5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5173628
M. Wt: 396.5 g/mol
InChI Key: NBTFWIGCQZORAG-WOJGMQOQSA-N
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Description

(5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes ethoxy and methoxy functional groups, as well as a sulfanylidene diazinane core. The presence of these functional groups and the overall molecular architecture contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 3-ethoxyphenyl and 4-methoxy-2-methylphenyl derivatives. These starting materials undergo a series of reactions, including condensation, cyclization, and thiolation, to form the final product. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically requires optimization of reaction parameters, including reagent concentrations, reaction times, and purification techniques, to achieve high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides or amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

(5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include other diazinane derivatives and compounds with similar functional groups, such as:

  • 1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 1-(4-methoxy-2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 1-(3-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-1-(3-ethoxyphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-4-27-17-7-5-6-15(12-17)23-20(25)18(19(24)22-21(23)28)11-14-8-9-16(26-3)10-13(14)2/h5-12H,4H2,1-3H3,(H,22,24,28)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTFWIGCQZORAG-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)C)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)C)/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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